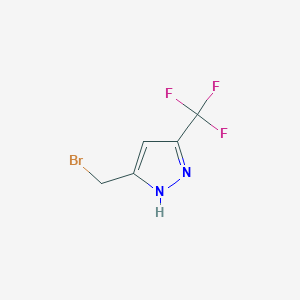

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRNGXYKFUSHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231706 | |

| Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129412-06-1, 69918-48-5 | |

| Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129412-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 5-(bromomethyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Synthesis Approaches

One-Step Synthesis from 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One

A widely cited method involves the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazine derivatives under controlled conditions. This reaction produces regioisomeric pyrazole mixtures, with the target compound isolated via fractional distillation or crystallization. Key parameters include:

- Reaction Temperature : 80–100°C

- Solvent System : Ethanol/water mixtures

- Yield : 45–60% (isolated)

The separation of regioisomers relies on differences in boiling points under reduced pressure, as demonstrated by boiling point versus pressure diagrams. For instance, at 10 mmHg, the target compound distills at 120–125°C, while its regioisomer remains in the residue.

Table 1: Optimization of One-Step Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes regioselectivity |

| Hydrazine Equivalents | 1.2 eq | Reduces byproducts |

| Reaction Time | 6 hours | Balances conversion and degradation |

Bromomethylation of Preformed Pyrazole Cores

An alternative route involves brominating 5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This two-step process avoids regioisomer formation but requires stringent moisture control:

Hydroxymethyl Pyrazole Synthesis :

- Substrate: 3-(Trifluoromethyl)-1H-pyrazole

- Reagent: Paraformaldehyde, HCl catalyst

- Yield: 70–80%

Bromination :

- Reagent: PBr₃ in dichloromethane

- Temperature: 0–5°C (to minimize HBr evolution)

- Yield: 85–90%

This method’s selectivity exceeds 95%, but scalability is limited by the cost of PBr₃ and the need for cryogenic conditions.

Advanced Synthetic Techniques

Flow Chemistry for Enhanced Efficiency

Recent advancements employ continuous flow reactors to improve reaction control and throughput. A representative protocol involves:

- Reactants : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine

- Flow Rate : 2 mL/min

- Residence Time : 15 minutes

- Yield : 78% (compared to 49% in batch)

Flow systems mitigate exothermic risks and enable real-time monitoring of intermediates, reducing side reactions.

Table 2: Batch vs. Flow Synthesis Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6 hours | 15 minutes |

| Isolated Yield | 49% | 78% |

| Regioselectivity | 6:1 | 12:1 |

Solvent Engineering for Selectivity

The Lonza Ltd. patent highlights solvent selection as a critical factor in minimizing regioisomer formation. Polar aprotic solvents like valeronitrile enhance the nucleophilicity of hydrazine, favoring the desired pathway:

- Optimal Solvent : Valeronitrile

- Selectivity : 96:4 (target:isomer)

- Yield : 86.5%

Comparative studies show that toluene or chloroform reduces selectivity to 6:1, underscoring solvent polarity’s role.

Purification and Analytical Methods

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | Environmental Impact | Scalability |

|---|---|---|---|

| One-Step Synthesis | 120 | Moderate (solvent waste) | High |

| Bromomethylation | 250 | High (PBr₃ usage) | Moderate |

| Flow Chemistry | 180 | Low (reduced waste) | High |

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of pyrazole carboxylic acids or ketones.

Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole, exhibit potent antimicrobial properties. A study highlighted the synthesis of several pyrazole derivatives that showed effectiveness against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. Notably, compounds derived from the trifluoromethyl group were found to enhance the pharmacodynamics and pharmacokinetics of these agents, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL for certain derivatives .

Anticancer Potential

Pyrazole derivatives have also been explored for their anticancer properties. Specific analogs have demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving the inhibition of key enzymes like Cyclooxygenase. These compounds have shown promising results in MTT assays, indicating their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been investigated, revealing their ability to stabilize human red blood cell membranes and inhibit inflammatory pathways. These findings suggest that this compound could be developed into effective anti-inflammatory drugs .

Herbicidal Activity

In agrochemistry, this compound serves as an important intermediate in the synthesis of herbicides. For instance, it has been utilized in the production of pyroxasulfone, a widely used herbicide known for its efficacy against various weeds . The trifluoromethyl group enhances the herbicidal activity by improving the compound's stability and efficacy.

Insecticidal Properties

Pyrazole derivatives are recognized for their insecticidal properties as well. Studies indicate that these compounds can disrupt the physiological functions of pests, making them valuable in developing new insecticides . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can optimize their effectiveness against target species.

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including bromination reactions under mild conditions and regioselective approaches using flow reactors. Recent advancements have led to high-yielding synthetic routes that allow for the introduction of various functional groups at different positions on the pyrazole ring .

Structural Characteristics

The molecular structure of this compound includes a bromomethyl group at position 3 and a trifluoromethyl group at position 5, contributing to its unique chemical reactivity and biological activity. The presence of these groups significantly influences its interaction with biological targets and enhances its overall potency .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Positions and Reactivity

The position and nature of substituents on the pyrazole ring significantly influence chemical reactivity and applications.

Key Differences :

- The target compound’s bromomethyl group at C3 provides a reactive site for nucleophilic substitution, unlike the C4-bromo derivative in , which is less reactive due to steric hindrance.

- Thienyl-substituted analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s electron-rich nature, enabling applications in conductive materials.

Substituent Types and Electronic Effects

The trifluoromethyl group (–CF3) is a common feature in many analogs, but additional substituents alter electronic and steric profiles:

- Chloromethyl vs. Bromomethyl : 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole () has a –CH2Cl group, which is less reactive than –CH2Br in nucleophilic substitutions due to weaker C–Cl bond polarization .

- Aryl vs. Alkyl Groups : Compounds like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole () exhibit enhanced aromatic interactions, making them suitable for drug candidates targeting hydrophobic binding pockets .

Key Insights :

Physical and Spectroscopic Data

Notes:

Biological Activity

3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of bromomethyl and trifluoromethyl substituents on the pyrazole ring. These functional groups enhance its reactivity and biological profile, making it a candidate for various therapeutic applications.

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that derivatives of pyrazole, including this compound, showed Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against MRSA strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Pyrazole derivatives are known to influence cell growth and apoptosis pathways. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially modulating their activity.

- Pathway Modulation : It influences signaling pathways related to inflammation, cell growth, and immune response, contributing to its therapeutic effects.

Table: Biological Activities of this compound

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrazole derivatives, this compound was shown to inhibit the growth of various cancer cell lines significantly. The study reported IC50 values indicating strong cytotoxic effects against tumor cells, suggesting its potential as a chemotherapeutic agent.

Pharmacological Insights

The pharmacological profile of pyrazoles has been extensively documented. A comprehensive review highlighted their role in treating conditions such as inflammation, pain, and cancer. This compound's specific modifications (bromomethyl and trifluoromethyl groups) enhance its pharmacodynamic properties compared to other pyrazoles .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of precursor pyrazoles. For example, describes a 97% yield by brominating 3-methyl-5-(trifluoromethyl)-1H-pyrazole using a brominating agent under controlled conditions. Key parameters include temperature (0–25°C), solvent choice (e.g., DCM or THF), and stoichiometric excess of the brominating agent (e.g., NBS or Br₂). Catalytic Lewis acids (e.g., AlCl₃) may enhance regioselectivity .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the bromomethyl (-CH₂Br) and trifluoromethyl (-CF₃) groups. For example, the trifluoromethyl group typically appears as a quartet in ¹⁹F NMR (~-60 ppm) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole), as seen in , where tautomers coexist in a single crystal .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The bromomethyl group is moisture-sensitive. Store under inert gas (N₂/Ar) at -20°C in amber vials. Avoid prolonged exposure to light, as photolytic decomposition of C-Br bonds may occur. recommends using desiccants (e.g., molecular sieves) and avoiding contact with reducing agents .

Advanced Research Questions

Q. How does tautomerism in pyrazole derivatives affect reactivity in cross-coupling reactions?

- Methodological Answer : The 1H-pyrazole tautomer (N-H at position 1) is more reactive in Suzuki-Miyaura couplings due to better coordination with Pd catalysts. shows that tautomeric equilibria can be controlled using solvents like DMF or THF and bases (e.g., K₂CO₃) to stabilize the reactive form. Monitor tautomer ratios via variable-temperature NMR .

Q. What role does this compound play in designing kinase inhibitors or agrochemicals?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key motif in kinase inhibitors (e.g., JAK/STAT pathways). highlights its use as a building block for fluorinated pharmacophores. In agrochemicals, bromomethyl groups enable functionalization with heterocycles (e.g., triazoles) to target insecticidal proteins .

Q. How can contradictory data on bromination regioselectivity be resolved?

- Methodological Answer : Conflicting reports on bromination positions (e.g., 3- vs. 4-bromo derivatives) may arise from solvent polarity or directing groups. suggests using DFT calculations to predict electrophilic aromatic substitution (EAS) sites. Experimentally, employ blocking groups (e.g., methyl at position 1) to direct bromination to position 3 .

Q. What strategies mitigate side reactions during functionalization of the bromomethyl group?

- Methodological Answer : Competing elimination (e.g., HBr loss) can be minimized by:

- Using mild bases (e.g., K₃PO₄ instead of NaOH).

- Low-temperature nucleophilic substitutions (e.g., -78°C for Grignard reactions).

- demonstrates successful alkylation via Pd-catalyzed cross-coupling with arylboronic acids under anhydrous conditions .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.